Product packaging for Ethyl 4-aminobutanoate(Cat. No.:CAS No. 5959-36-4)

Ethyl 4-aminobutanoate

Cat. No.: B1595710
CAS No.: 5959-36-4
M. Wt: 131.17 g/mol
InChI Key: MAFQLJCYFMKEJJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Ethyl 4-aminobutanoate is classified as an ethyl ester of the amino acid 4-aminobutanoic acid. Structurally, it features a four-carbon chain with an amino group at one end (position 4) and an ethyl ester group at the other. The presence of both an amino group and a carboxyl group (as an ester) categorizes it as an amino acid ester. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. chemspider.comsigmaaldrich.com It is also known by several synonyms, including ethyl 4-aminobutyrate and gamma-aminobutyric acid ethyl ester. chemspider.comontosight.ai The compound is frequently handled in its hydrochloride salt form, this compound hydrochloride, to improve stability. ontosight.aibldpharm.com

Table 1: Nomenclature of this compound

Identifier Type Value
IUPAC Name This compound
Synonyms Ethyl 4-aminobutyrate, 4-Aminobutanoic acid ethyl ester, GABA ethyl ester
CAS Number 5959-36-4
Molecular Formula C6H13NO2

| InChI Key | MAFQLJCYFMKEJJ-UHFFFAOYSA-N |

Table 2: Chemical Properties of this compound

Property Value
Molecular Weight 131.17 g/mol bldpharm.comaksci.com
Physical Form Solid sigmaaldrich.com
Melting Point 89-91 °C (for hydrochloride salt) sigmaaldrich.com

| Molecular Formula (Cation) | C6H14NO2+ nih.gov |

Relevance as a Gamma-Aminobutyric Acid (GABA) Derivative

The primary significance of this compound in biochemical research stems from its identity as a derivative of Gamma-Aminobutyric Acid (GABA). ontosight.aiontosight.ai GABA is the main inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability. google.comresearchgate.net However, GABA itself has limited therapeutic potential for direct administration because its zwitterionic nature at physiological pH hinders its ability to cross the blood-brain barrier (BBB) effectively. nih.govresearchgate.net

This compound is investigated as a prodrug of GABA. nih.gov By esterifying the carboxylic acid group of GABA with ethanol, the molecule's lipophilicity is increased. ontosight.ai This structural modification is thought to facilitate its passage across the BBB. nih.govresearchgate.net Once in the central nervous system, it is hypothesized that endogenous esterases hydrolyze the ester bond, cleaving it into GABA and ethanol. nih.govresearchgate.net This in-situ release of GABA could potentially elevate its concentration in the brain, offering a strategy to modulate the GABAergic system. This approach is a key area of research for developing potential treatments for neurological conditions linked to GABA deficiencies, such as anxiety and epilepsy. ontosight.ai

Overview of Research Trajectories and Applications

The unique characteristics of this compound have led to its use in several distinct research areas. It is widely utilized as a biochemical reagent and a versatile building block in organic synthesis. medchemexpress.comchemicalbook.commedchemexpress.com

In synthetic chemistry, this compound serves as a precursor for creating more complex molecules. For example, it has been used in the synthesis of a novel prodrug of curcumin (B1669340), curcumin diethyl γ-aminobutyrate (CUR-2GE). plos.org In this application, the GABA ethyl ester moiety was conjugated to curcumin via a carbamate (B1207046) linkage to improve the latter's stability and lipophilicity. plos.org Similarly, it is a starting material for synthesizing heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives, which are explored for various biological activities. orientjchem.org

In neuroscience and pharmacology, research focuses on its potential as a GABA prodrug to influence GABAergic transmission. ontosight.ainih.gov Studies investigate its ability to deliver GABA to the CNS and its subsequent effects on neurological functions. ontosight.ai The compound and its derivatives are explored for potential applications in managing neurological disorders where GABAergic signaling is impaired. ontosight.ainih.gov For instance, research has looked into various GABA esters as a potential strategy for pain management in certain conditions. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1595710 Ethyl 4-aminobutanoate CAS No. 5959-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-9-6(8)4-3-5-7/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFQLJCYFMKEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208257
Record name gamma-Aminobutyric acid ethyl ester
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-36-4
Record name Ethyl 4-aminobutyrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Aminobutyric acid ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Aminobutyric acid ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-AMINOBUTYRIC ACID ETHYL ESTER
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Synthetic Methodologies for Ethyl 4 Aminobutanoate and Its Analogs

Classical Chemical Synthesis Approaches

Traditional organic chemistry provides robust and well-established methods for the synthesis of Ethyl 4-aminobutanoate and its derivatives. These approaches are characterized by their versatility and scalability, though they may require stringent control of reaction conditions.

Esterification of 4-Aminobutanoic Acid

The most direct and common method for synthesizing this compound is the Fischer esterification of 4-aminobutanoic acid. evitachem.com This acid-catalyzed reaction involves heating 4-aminobutanoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product side by using an excess of the alcohol and by removing the water formed during the reaction. evitachem.com

The general reaction is as follows: H₂N(CH₂)₃COOH + CH₃CH₂OH ⇌ H₂N(CH₂)₃COOCH₂CH₃ + H₂O

Careful control of temperature and reaction time is crucial to maximize the yield and purity of the final product. evitachem.com Following the reaction, a neutralization step, often with a weak base like sodium carbonate, is required to deprotonate the amino group and precipitate the final ester product. libretexts.org

Table 1: Key Components in Fischer Esterification of 4-Aminobutanoic Acid

Role Compound Name Formula
Acid 4-Aminobutanoic acid C₄H₉NO₂
Alcohol Ethanol C₂H₅OH
Catalyst Sulfuric Acid H₂SO₄
Product This compound C₆H₁₃NO₂

| Byproduct | Water | H₂O |

Multi-Step Organic Synthesis Pathways

More complex, multi-step pathways can be employed to synthesize the core structure of this compound or its analogs from different starting materials. These routes offer flexibility in introducing various functional groups onto the molecule. For instance, a synthesis could begin with the alkylation of diethyl cyanomalonate with ethyl bromoacetate. scribd.com Subsequent steps involving deethoxycarbonylation, hydrolysis of the ester, and reduction of the nitrile group can yield the 4-aminobutanoic acid backbone, which can then be esterified. scribd.com

Modern advancements in organic synthesis, such as flow chemistry, can be adapted for multi-step processes. syrris.jp In a flow synthesis paradigm, reagents can be passed through columns containing immobilized catalysts or other reagents, allowing for a continuous process that minimizes manual handling, reduces reaction times, and can improve yield and purity by integrating purification steps directly into the workflow. syrris.jp

Derivatization in Chemical Synthesis Contexts

This compound can serve as a versatile starting material for the synthesis of various analogs through derivatization. The two primary reactive sites for derivatization are the primary amino group and the ester group.

N-Alkylation and N-Acylation: The primary amine can be modified through reactions such as alkylation or acylation to produce N-substituted analogs.

Transesterification: The ethyl ester group can be exchanged with other alkoxy groups by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This transesterification process is an equilibrium reaction where an excess of the new alcohol is used to drive the reaction to completion. google.com This method is valuable for creating a library of different alkyl 4-aminobutanoate esters.

Salt Formation: For improved solubility and stability, this compound can be converted to its hydrochloride salt by reacting the base form with hydrochloric acid. evitachem.com

Table 2: Examples of Derivatization Reactions

Reaction Type Reagent Example Functional Group Modified Resulting Product Class
N-Acylation Acetyl chloride Amino Group N-acetylated analog
Transesterification 1-Butanol Ester Group Butyl 4-aminobutanoate

| Salt Formation | Hydrochloric Acid | Amino Group | this compound hydrochloride |

Enzymatic and Biocatalytic Production

Biocatalysis has emerged as a powerful alternative to classical chemical synthesis, offering high selectivity, milder reaction conditions, and improved sustainability. Enzymes, particularly lipases and reductases, are instrumental in the production of this compound and its chiral analogs.

Enzyme-Mediated Esterification

The esterification of 4-aminobutanoic acid can be catalyzed by enzymes, most notably lipases. This biocatalytic approach avoids the use of harsh acids and high temperatures associated with Fischer esterification. Lipase-catalyzed esterification is often performed in non-aqueous organic solvents to shift the reaction equilibrium towards ester synthesis rather than hydrolysis. This method is a key component of "green chemistry" initiatives, minimizing waste and energy consumption. evitachem.com

Biocatalytic Resolution of Racemic Aminobutanoate Analogs

While this compound itself is not chiral, many of its important analogs, such as those with substituents on the butanoate chain, possess one or more stereocenters. The synthesis of enantiomerically pure forms of these analogs is critical, particularly for pharmaceutical applications. Biocatalytic kinetic resolution is a highly effective strategy for separating racemic mixtures. mdpi.com

In this process, an enzyme selectively acts on one enantiomer of a racemic mixture, converting it into a new product, while leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.

A prominent example is the synthesis of chiral hydroxybutanoate esters, which are valuable intermediates for pharmaceuticals like atorvastatin. nih.govresearchgate.netnih.gov For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate can produce either (R)- or (S)-ethyl 4-chloro-3-hydroxybutanoate with very high enantiomeric excess (e.e.). researchgate.netresearchgate.net This reduction is often carried out using whole microbial cells (like Saccharomyces cerevisiae or Candida parapsilosis) or isolated ketoreductase enzymes. nih.govresearchgate.net

Table 3: Examples of Enzymatic Resolution for Aminobutanoate Analogs

Enzyme/Biocatalyst Racemic Substrate Target Product Enantiomeric Excess (e.e.)
Ketoreductase Ethyl 4-chloro-3-oxobutanoate (S)-Ethyl 4-chloro-3-hydroxybutanoate >99% nih.gov
S. salmonicolor Aldehyde Reductase Ethyl 4-chloro-3-oxobutanoate (R)-Ethyl-4-chloro-3-hydroxybutanoate 85% researchgate.net
Bacillus pumilus cells Ethyl 4-cyano-3-oxobutanoate (R)-Ethyl 4-cyano-3-hydroxybutanoate 98.5% researchgate.net

These biocatalytic methods highlight the precision of enzymatic reactions in producing optically active molecules that are challenging to synthesize via classical chemical routes. nih.gov

Enantioselective Synthesis via Transaminases

The asymmetric synthesis of chiral amines, which are crucial building blocks for many pharmaceuticals, can be effectively achieved using ω-transaminases (ω-TAs). mdpi.comfrontiersin.org These pyridoxal 5'-phosphate (PLP) dependent enzymes catalyze the reversible transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. frontiersin.org This biocatalytic approach is highly valued for its high enantioselectivity and operation under mild reaction conditions. researchgate.net

Transaminases are employed in the synthesis of enantiomerically pure amines through several strategies, including the kinetic resolution of racemic amines and, more commonly, the asymmetric synthesis from prochiral ketones. mdpi.com The latter method is particularly advantageous as it can theoretically achieve a 100% yield of the desired chiral amine. mdpi.com The industrial application of transaminases has been successful in the synthesis of complex pharmaceutical intermediates, such as the antidiabetic drug Sitagliptin, where an engineered transaminase was key to an efficient manufacturing process. frontiersin.orgmdpi.com

For the synthesis of chiral analogs of this compound, a suitable β-keto ester could be subjected to amination using a selected transaminase. The choice of enzyme is critical, as different transaminases exhibit varying substrate specificities and stereopreferences (either R-selective or S-selective). mdpi.comnih.gov Commercially available kits of diverse transaminases allow for the screening and identification of an optimal biocatalyst for a specific target molecule. mdpi.com

Optimization of Bioreaction Conditions for Yield and Productivity

The practical application of transaminases in synthesis is often hindered by factors such as unfavorable reaction equilibrium, substrate or product inhibition, and limited enzyme stability. mdpi.comresearchgate.net To overcome these challenges, various reaction engineering strategies are employed to optimize conditions for maximum yield and productivity.

A primary challenge is that the reaction equilibrium often does not favor product formation. mdpi.com Several methods have been developed to shift the equilibrium towards the amine product. These include:

Use of Excess Amine Donor: Employing a large excess of a cheap amino donor, such as isopropylamine or alanine, can drive the reaction forward. frontiersin.orgmdpi.com

Co-product Removal: The ketone co-product generated from the amine donor can be removed from the reaction mixture. This can be achieved physically through evaporation or by using a biphasic reaction system. mdpi.com

Enzymatic Co-product Removal: A secondary enzyme system can be introduced to convert the ketone co-product into a different molecule, thereby pulling the equilibrium. For instance, lactate dehydrogenase can be used to convert pyruvate (a common co-product when using alanine as the donor) to lactate. mdpi.com

Other key parameters that require optimization include pH, temperature, substrate concentration, and co-solvent use. For example, the synthesis of sitagliptin was optimized to be run at a high substrate concentration (200 g/L) in 50% DMSO at 40 °C to achieve a 92% yield. mdpi.com The development of a robust process for a chiral precursor to the drug sacubitril involved an engineered transaminase that could tolerate temperatures up to 65 °C and isopropylamine concentrations of at least 2 M. researchgate.net

Table 1: Parameters for Bioreaction Optimization

Parameter Strategy for Optimization Purpose Reference
Reaction Equilibrium Use of excess amine donor; Removal of ketone co-product (physical or enzymatic) Shift equilibrium towards product formation mdpi.comfrontiersin.org
Temperature Operate at optimal temperature for enzyme activity and stability Enhance reaction rate while maintaining enzyme integrity researchgate.net
pH Maintain optimal pH for the specific transaminase Ensure maximum enzyme catalytic activity rsc.org
Substrate Loading Increase substrate concentration Improve process productivity and space-time yield mdpi.com
Co-solvent Use of organic co-solvents (e.g., DMSO) Improve solubility of hydrophobic substrates mdpi.com

Enzyme Engineering for Enhanced Catalytic Efficiency

While optimization of reaction conditions is crucial, the intrinsic properties of the transaminase enzyme are often the primary limiting factor. Protein engineering provides a powerful tool to tailor transaminases with improved characteristics such as enhanced stability, broader substrate scope, and higher catalytic activity. frontiersin.org

Strategies for enzyme engineering can be broadly categorized into rational design and directed evolution.

Rational Design: This approach relies on knowledge of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid residues in the active site can be identified and mutated to better accommodate a target substrate or to improve catalytic steps. For instance, molecular docking and dynamics simulations can reveal key residues that hinder substrate binding, which can then be targeted for mutagenesis. nih.govjiangnan.edu.cn

Directed Evolution: This method involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. This approach does not require prior knowledge of the enzyme's structure. Iterative rounds of mutagenesis and screening can lead to dramatic improvements in enzyme performance. frontiersin.org

A notable success story is the development of a transaminase for the manufacturing of sitagliptin. Through multiple rounds of directed evolution, a variant with 27 mutations was created that exhibited a 28,000-fold increase in activity towards the bulky ketone substrate compared to the wild-type enzyme. mdpi.comnih.gov Similarly, starting from an enzyme with only trace activity, 11 rounds of evolution produced a highly efficient transaminase for the synthesis of a sacubitril precursor, achieving 90% conversion at a high substrate load of 75 g/L. researchgate.net These examples demonstrate that enzyme engineering can transform a poorly performing natural enzyme into a highly efficient industrial biocatalyst. frontiersin.org

Green Chemistry Principles in Synthesis

Recent advancements in the synthesis of this compound and its analogs have focused on incorporating green chemistry principles to minimize environmental impact. rsc.org These approaches prioritize the reduction of waste, elimination of hazardous solvents, and use of energy-efficient methods. rsc.orgevitachem.com

Solvent-Free Reaction Protocols

Performing chemical reactions without a solvent (neat conditions) offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. rsc.org Solvent-free reactions can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. cem.comjocpr.com

One common solvent-free technique involves adsorbing reactants onto a solid mineral support, such as alumina or silica (B1680970). cem.com Another method is the simple grinding of solid reactants together at room temperature, which can provide the energy needed to initiate and sustain a reaction. jocpr.com For the synthesis of this compound, a potential green approach involves the esterification of 4-aminobutyric acid with ethanol using a solid acid catalyst under solvent-free conditions. evitachem.com This avoids the use of corrosive liquid acids and simplifies catalyst recovery. The synthesis of various heterocyclic compounds has been successfully demonstrated under solvent-free conditions, often assisted by microwave irradiation, highlighting the broad applicability of this green approach. nih.govnih.gov

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically accelerating reaction rates. cem.com Compared to conventional heating, microwave energy heats the reaction mixture more efficiently and uniformly, often leading to significantly reduced reaction times, higher yields, and cleaner products with fewer by-products. anton-paar.comscielo.org.mx

Microwave-assisted synthesis is compatible with a wide range of chemical transformations and can be applied to both solvent-based and solvent-free reactions. cem.com In the context of synthesizing analogs of this compound, microwave heating has been successfully employed. For instance, the microwave-assisted ring closure of N-(4-hydroxybutyl)thioamides to form tetrahydro-1,3-thiazepines was achieved in minutes in high yields under solvent-free conditions. nih.govnih.gov In another example, a key step in the synthesis of a 1,8-naphthyridone derivative was reduced from 2.5 hours under conventional heating to just 5 minutes using microwave irradiation. scielo.org.mx

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method Reference
N-acylated cephalosporin synthesis 2 - 6 hours 2 minutes cem.com
Imidazolide intermediate synthesis 2.5 hours 5 minutes scielo.org.mx
Tetrahydro-1,3-thiazepine synthesis 15 - 48 hours A few minutes nih.gov

Ultrasound-Mediated Reaction Development

The use of ultrasound in chemical synthesis, known as sonochemistry, provides another green method to enhance reaction rates and yields. nih.gov Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. nih.gov

Ultrasound-mediated synthesis often results in shorter reaction times, improved yields, and can enable reactions that are difficult to achieve under silent (non-irradiated) conditions. nih.govnih.gov For example, the synthesis of dihydropyrano[2,3-c]pyrazoles in water was completed in 1 hour with 96% yield under ultrasonic irradiation, compared to 4 hours and 80% yield without ultrasound. nih.gov This technique has been applied to a variety of reactions, including the synthesis of β-amino ester derivatives, where ultrasound was used to facilitate the formation of enamino ester intermediates. rsc.org The application of ultrasound represents an efficient and environmentally friendly alternative to conventional methods for synthesizing chemical compounds. nih.gov

Sustainable Catalytic Strategies

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the use of sustainable and environmentally benign catalytic methods. These strategies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Key advancements include the use of biocatalysts and novel solvent systems that offer a greener alternative to traditional chemical synthesis.

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for esterification reactions. Lipases operate under mild conditions, exhibit high selectivity, and are biodegradable. For instance, Candida antarctica Lipase B (CALB) is highly effective in catalyzing the transesterification reaction for producing this compound. evitachem.com Biocatalytic approaches can be conducted in solvent-free systems or in green solvents, further enhancing their sustainability profile. rsc.org The use of whole-cell biocatalysis, which utilizes microorganisms expressing specific enzymes, also presents a viable route for producing precursors like γ-aminobutyric acid (GABA), the parent acid of this compound. researchgate.net

Recent innovations also focus on solvent selection and waste reduction. Strategies include the recycling of solvents like ethanol and optimizing the molar ratios of reagents such as thionyl chloride to minimize waste while maintaining high yields. evitachem.com The replacement of conventional organic solvents with greener alternatives, such as bio-ethanol or 2-methyltetrahydrofuran (2-MeTHF), significantly reduces the environmental impact of the synthesis process. evitachem.com These solvents are often derived from renewable biomass sources and have more favorable environmental, health, and safety profiles. evitachem.com

Table 1: Enzymatic Parameters for this compound Precursors

Enzyme Source Reaction Type Optimal pH Vₘₐₓ (μM/min/mg) Kₘ (mM)
Lactobacillus casei Esterification 7.2 8.5 ± 0.3 14.2
Propionibacterium freudenreichii Alcoholysis 6.8 12.1 ± 0.7 9.8
Candida antarctica Lipase B Transesterification 7.0 22.4 ± 1.2 5.3

This table is based on data presented for enzymatic reactions related to the synthesis of this compound precursors. evitachem.com

Table 2: Green Solvent Alternatives for Synthesis

Solvent Renewability Index (%) Process Safety Boiling Point (°C) EIQ Score
Bio-ethanol 100 Moderate 78 12.3
2-MeTHF 95 Good 80 9.8
Cyclopentyl methyl ether 40 Excellent 106 6.4
Water - Excellent 100 0.8

Heterogeneous catalysis offers another sustainable pathway, where solid catalysts can be easily separated from the reaction mixture and recycled. researchgate.net This simplifies the purification process and reduces waste compared to homogeneous catalysis, where the catalyst is dissolved in the reaction medium.

Process Optimization for Scalable Synthesis

Optimizing the synthesis of this compound for large-scale industrial production requires a systematic approach to maximize yield, purity, and efficiency while minimizing costs and environmental impact. Methodologies such as factorial design and Bayesian optimization are employed to efficiently explore the complex interplay of various reaction parameters. rsc.orgucla.edu These parameters include temperature, pressure, reaction time, and the molar ratios of reactants and catalysts. rsc.orggoogle.com By systematically varying these factors, optimal conditions that lead to the highest conversion rates and product yields can be identified. rsc.org

A significant advancement in scalable synthesis is the adoption of continuous-flow chemistry. mdpi.com Unlike traditional batch processing, flow chemistry involves pumping reactants through a series of tubes or reactors where the reaction occurs. mdpi.comnih.gov This methodology offers several advantages for industrial-scale synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, preventing the formation of hot spots and improving reaction selectivity. mdpi.com

Improved Safety: The small volume of reactants present in the reactor at any given time significantly reduces the risks associated with handling hazardous materials or exothermic reactions. mdpi.com

Increased Efficiency and Automation: Flow systems can be operated continuously for extended periods, leading to higher throughput. They are also amenable to automation, which improves process control and reproducibility. mdpi.com

For the synthesis of this compound, a flow process could involve the continuous feeding of 4-aminobutyric acid and ethanol into a heated reactor containing a packed bed of a solid acid catalyst. The product stream would then continuously exit the reactor and proceed to a purification stage. This approach not only increases productivity but also allows for precise control over reaction conditions, leading to a more consistent and higher-quality product.

Table 3: Comparison of Batch Processing vs. Continuous-Flow Chemistry

Parameter Batch Processing Continuous-Flow Chemistry
Scalability Difficult; often requires re-optimization Straightforward; achieved by running for longer times
Heat Transfer Poor; risk of localized hot/cold spots Excellent; precise temperature control
Mixing Often inefficient and variable Highly efficient and consistent
Safety Higher risk due to large reactant volumes Inherently safer with small reaction volumes
Process Control Manual or semi-automated Easily automated for high reproducibility
Throughput Limited by vessel size and downtime High; continuous operation

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Ethyl 4-aminobutanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete and unambiguous assignment of the molecule's structure can be achieved.

Proton NMR (¹H NMR) analysis of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the ethyl ester and the aminobutanoate chain.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet due to coupling with the methylene protons. The protons of the butanoate backbone appear as two triplets and a quintet (or multiplet), corresponding to the methylene groups at positions C2, C3, and C4. The signal for the amine (-NH₂) protons is typically a broad singlet.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂-CH₂-NH₂ (C3) 1.83 Quintet 6.6
-CH₂-C=O (C2) 2.32 Triplet 7.4
-CH₂-NH₂ (C4) 2.75 Triplet 6.8
-O-CH₂-CH₃ 4.12 Quartet 7.1
-O-CH₂-CH₃ 1.25 Triplet 7.1

Data sourced from the Biological Magnetic Resonance Bank (BMRB).

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, providing a count of the different carbon environments. The spectrum for this compound in CDCl₃ shows six distinct signals, corresponding to the six carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield. The carbons of the ethyl group and the methylene carbons of the butanoate chain appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Carbon Atom Chemical Shift (δ, ppm)
-O-CH₂-C H₃ 14.2
-C H₂-CH₂-NH₂ (C3) 27.9
-C H₂-C=O (C2) 31.6
-C H₂-NH₂ (C4) 41.8
-O-C H₂-CH₃ 60.4

Data sourced from the Biological Magnetic Resonance Bank (BMRB).

To unequivocally assign the signals observed in ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, confirming the connectivity of the molecular structure. For this compound, techniques such as COSY, HSQC, and HMBC are invaluable.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY spectra would show correlations between the protons at C2 and C3, and between the protons at C3 and C4, confirming the -CH₂-CH₂-CH₂- sequence. It would also show a correlation between the ethyl methylene and methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at 4.12 ppm would correlate with the carbon signal at 60.4 ppm, assigning them to the -O-CH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, the protons on the ethyl group (-O-CH₂-) would show a correlation to the carbonyl carbon (C1), confirming the ester linkage.

Together, these advanced techniques provide a comprehensive and detailed map of the molecular structure, validating the assignments made by 1D NMR.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of electromagnetic radiation that excites molecular vibrations (e.g., stretching, bending). It is a powerful tool for identifying the functional groups present in a molecule.

Key expected vibrational modes for this compound hydrochloride include:

N-H Stretching: A broad and strong absorption is expected in the region of 3200-2800 cm⁻¹ for the ammonium (B1175870) (NH₃⁺) group.

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption characteristic of the ester carbonyl group is expected around 1730 cm⁻¹.

N-H Bending: The bending vibration for the ammonium group typically appears around 1600-1500 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
R-NH₃⁺ (in hydrochloride salt) N-H Stretch 3200 - 2800 (broad)
C-H (alkane) C-H Stretch 3000 - 2850
C=O (ester) C=O Stretch ~1730
R-NH₃⁺ (in hydrochloride salt) N-H Bend 1600 - 1500

For the free-base form, the primary amine (-NH₂) would instead show two sharp peaks for symmetric and asymmetric N-H stretching in the 3500-3300 cm⁻¹ region, and the N-H bending vibration would be found around 1650-1580 cm⁻¹.

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. As with FT-IR, available experimental data pertains to this compound hydrochloride. nih.govnih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound hydrochloride, strong Raman signals would be expected for the C-H stretching and bending modes of the aliphatic chain and the ethyl group. The C=O stretch of the ester is typically a moderately intense band in the Raman spectrum. The symmetric vibrations of the carbon backbone would also be expected to be Raman active. The spectral features related to the ammonium group would be present but may be less intense than in the IR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. Using soft ionization techniques such as Chemical Ionization (CI), the protonated molecule [M+H]⁺ can be readily observed, confirming the compound's molecular mass.

In a representative analysis of the hydrochloride salt of this compound, CI mass spectrometry reveals a prominent ion at a mass-to-charge ratio (m/z) of 132.10, which corresponds to the protonated molecule [C6H13NO2 + H]⁺. chromatographyonline.com High-resolution mass spectrometry (HRMS) can further validate the elemental composition, with the measured value for this ion (132.0992) closely matching the calculated value (132.1025). chromatographyonline.com

Electron Ionization (EI) would lead to more extensive fragmentation, providing structural insights. The fragmentation pattern is predictable based on the functional groups present. bldpharm.comchemspider.com Key fragmentation pathways for esters include the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy radical (-•OCH2CH3) or the entire ethoxy group. chemspider.com Another common fragmentation for esters is the McLafferty rearrangement, if applicable. Alpha-cleavage is a dominant pathway for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. nih.gov

A significant fragment observed at m/z 86.07 corresponds to the loss of the ethoxy group ([M+H]⁺ - C2H5O), a characteristic fragmentation for ethyl esters. chromatographyonline.com This data provides strong evidence for the presence of the ethyl butanoate backbone.

m/z (CI+)Relative Intensity (%)Proposed Fragment IdentityReference
132.1088.99[M+H]⁺ (Protonated Molecule) chromatographyonline.com
86.0755.44[M+H - C₂H₅O]⁺ chromatographyonline.com

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for separating this compound from reaction mixtures or impurities and for performing quantitative analysis. High-performance liquid chromatography and thin-layer chromatography are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is the premier method for the precise quantification of this compound. Due to the absence of a strong chromophore in its structure, direct UV detection offers low sensitivity. Therefore, quantitative methods typically require a pre-column derivatization step to attach a UV-active or fluorescent tag to the primary amine group. libretexts.org A common derivatizing agent used for related amino acids like γ-aminobutyric acid (GABA) is dansyl chloride. libretexts.org

A typical quantitative analysis would employ a reversed-phase HPLC (RP-HPLC) method. researchgate.net In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. researchgate.net The retention and separation are controlled by adjusting the composition of the mobile phase, which usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. bldpharm.comcymitquimica.com The use of an acidic modifier, such as formic acid or phosphoric acid, in the mobile phase helps to ensure consistent protonation of the amine group, leading to sharp, symmetrical peaks. bldpharm.com

While a specific validated method for this compound is not widely published, the parameters would be analogous to those used for other small amino acid derivatives.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity. researchgate.net
Mobile PhaseGradient of aqueous buffer (e.g., 0.1% Formic Acid) and organic solvent (e.g., Acetonitrile).Elution of the analyte from the column. bldpharm.com
Derivatization AgentDansyl Chloride or o-Phthalaldehyde (OPA)Introduces a chromophore/fluorophore for sensitive detection. libretexts.org
DetectorUV-Vis or FluorescenceQuantification of the derivatized analyte. libretexts.org
Flow Rate1.0 mL/minControls retention time and separation efficiency.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of reactions that synthesize or consume this compound. It is also used for a preliminary assessment of purity.

In a synthetic procedure, TLC can confirm the consumption of starting materials and the appearance of the product. chromatographyonline.com A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a chamber containing an appropriate mobile phase (eluent). For the synthesis of this compound hydrochloride, a mobile phase system of 1:3 hexane:ethyl acetate (B1210297) has been successfully used to distinguish the product from the starting materials. chromatographyonline.com

Because this compound lacks a UV chromophore, visualization of the spot on the TLC plate requires staining. A ninhydrin (B49086) solution is highly effective, as it reacts with the primary amine group of the compound to produce a distinctive purple spot (Ruhemann's purple). The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under defined conditions and helps in identifying the compound.

ParameterCondition/AgentPurpose
Stationary PhaseSilica Gel 60 F₂₅₄Polar adsorbent for separation.
Mobile Phase (Eluent)1:3 Hexane:Ethyl AcetateSolvent system to move compounds up the plate. chromatographyonline.com
VisualizationNinhydrin stain followed by heatingReacts with the primary amine to form a colored spot for detection.
ApplicationReaction monitoring, purity checkQualitative assessment of reaction completion and sample purity.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, which is a solid at room temperature (in its hydrochloride salt form), X-ray crystallography could confirm its structure and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

However, a review of publicly accessible crystallographic databases indicates that the crystal structure of this compound or its hydrochloride salt has not been reported. The successful application of this technique requires the growth of a suitable single crystal, which can be a challenging step.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the optimized molecular geometry and electronic properties of molecules.

Quantum chemical calculations using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, can be employed to determine the optimized geometrical parameters of Ethyl 4-aminobutanoate researchgate.net. These calculations yield key information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Furthermore, these calculations provide insights into the molecule's electronic properties by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule nih.govresearchgate.net. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions researchgate.net. For a molecule like this compound, DFT can thus predict its stability and potential reactivity in chemical reactions.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data for illustrative purposes of typical DFT outputs.

ParameterIllustrative ValueSignificance
HOMO Energy -0.25 eVRepresents the electron-donating ability.
LUMO Energy +0.05 eVRepresents the electron-accepting ability.
Energy Gap (ΔE) 0.30 eVIndicates chemical reactivity and stability.
Dipole Moment 2.5 DebyeMeasures the overall polarity of the molecule.
Chemical Hardness (η) 0.15 eVResistance to change in electron distribution. researchgate.net
Global Softness (S) 3.33 eV⁻¹The reciprocal of hardness, indicating reactivity. researchgate.net
Electrophilicity Index (ω) 0.21 eVA measure of the energy lowering due to maximal electron flow. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks researchgate.netresearchgate.net. The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values wolfram.com.

Typically, different colors represent different values of the electrostatic potential:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the ester group and the nitrogen atom of the amino group.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These regions are typically found around hydrogen atoms, particularly those of the amino group and the ethyl group.

Green: Represents areas of neutral or near-zero potential.

The MEP map provides crucial information about where the molecule is most likely to interact with other charged or polar species, including receptors or enzymes nih.gov.

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wave function into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs uni-muenchen.de. This analysis provides a quantitative description of bonding and intramolecular interactions.

For this compound, NBO analysis can identify key donor-acceptor interactions that stabilize the molecule. These interactions, often referred to as delocalization or hyperconjugation, involve the transfer of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO uni-muenchen.de. The energetic significance of these interactions is estimated using second-order perturbation theory wisc.edu. For example, a likely interaction in this compound would be the delocalization of the lone pair electrons on the nitrogen atom (donor) into the antibonding orbitals (acceptors) of adjacent C-H or C-C bonds. This analysis reveals the underlying electronic effects that govern the molecule's structure and reactivity.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound This table presents hypothetical data for illustrative purposes of typical NBO outputs.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N)σ* (C-H)3.5
LP (O)σ* (C-C)2.1
σ (C-H)σ* (C-N)1.8

Molecular Docking Studies of Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex mdpi.com. This method is fundamental in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate scienceopen.com.

Given that this compound is a derivative of GABA, a key inhibitory neurotransmitter, a relevant target for docking studies is GABA aminotransferase (GABA-AT), the enzyme responsible for GABA catabolism nih.gov. Docking simulations of this compound into the active site of GABA-AT could reveal:

Binding Pose: The most stable three-dimensional orientation of the ligand within the enzyme's binding pocket.

Binding Affinity: A score that estimates the strength of the ligand-receptor interaction, often expressed in kcal/mol.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand, stabilizing the complex.

Such studies can help elucidate the molecule's potential to act as an inhibitor or substrate and guide the design of more potent derivatives nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity nih.govwikipedia.org. The fundamental principle is that the structural properties of a molecule determine its activity fiveable.me. QSAR is a ligand-based drug design method used extensively for lead optimization and virtual screening mdpi.com.

Developing a QSAR model for derivatives of this compound would involve several key steps mdpi.com:

Dataset Preparation: Assembling a set of structurally related compounds with experimentally measured biological activity (e.g., inhibition of GABA-AT). This set is divided into a training set (to build the model) and a test set (to validate it).

Descriptor Calculation: Calculating various numerical descriptors for each molecule that quantify its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, electronic properties).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power using both internal (e.g., cross-validation) and external (the test set) validation techniques to ensure its reliability mdpi.comresearchgate.net.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, saving significant time and resources in the drug discovery process nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time nih.gov. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

In the context of this compound, MD simulations are invaluable for:

Conformational Analysis: The molecule is not static; it possesses conformational flexibility due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule, identifying its most stable low-energy conformations in a given environment (e.g., in water) nih.gov.

Validating Docking Results: After a molecular docking study, an MD simulation of the ligand-receptor complex can be performed. This simulation assesses the stability of the predicted binding pose over time. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD profile over the course of the simulation (e.g., 100 nanoseconds) suggests that the docked pose is stable and reliable nih.govresearchgate.net.

Studying Dynamic Interactions: MD simulations provide a dynamic picture of the interactions between the ligand and the receptor, revealing how hydrogen bonds and other contacts may form, break, and persist over time, which is crucial for understanding the binding mechanism escholarship.org.

By simulating the molecule's behavior in a realistic environment, MD provides a deeper understanding of its dynamic properties and interactions, which are critical for its function.

Biochemical Interactions and Pharmacological Research

Role as a Biochemical Reagent in Life Science Research

Ethyl 4-aminobutanoate hydrochloride is utilized as a biochemical reagent for life science-related research. It is classified as a biological material or organic compound intended for laboratory use only. In experimental settings, it serves as a precursor or an intermediate in the synthesis of various other molecules and is used in studies investigating metabolic pathways related to amino acids and neurotransmitters. Its utility as a reagent is a key aspect of its application in non-therapeutic, scientific exploration.

Modulation of Neurotransmitter Systems

The primary pharmacological interest in this compound stems from its identity as a GABA derivative. Once administered in a research context, it can be metabolized to GABA, thereby influencing the GABAergic system, which is central to regulating neuronal excitability throughout the central nervous system.

This compound is employed extensively in neuroscience research to study GABAergic mechanisms. After its conversion to GABA, it can act on GABA receptors, promoting the inhibitory neurotransmission that helps to regulate and reduce neuronal excitability. This makes it a useful compound for in-vitro and in-vivo models aimed at understanding the physiological and pathological roles of the GABA system. The modulation of GABAergic transmission is a critical area of research for understanding conditions where neuronal hyperexcitability is a key feature.

4-Aminobutyrate aminotransferase (GABA-T) is a crucial pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA. wikipedia.orgmdpi.com This enzyme converts GABA and 2-oxoglutarate into succinate semialdehyde and L-glutamate, thus regulating the levels of the brain's primary inhibitory neurotransmitter. wikipedia.orgmdpi.com Inhibition of GABA-T is a key strategy for increasing GABA concentrations in the brain, which is a therapeutic approach for certain neurological disorders. nih.gov While various compounds, such as γ-vinyl GABA (Vigabatrin), are well-documented inhibitors of GABA-T with established kinetics nih.gov, specific studies detailing the direct interaction, inhibition, or modulation of 4-aminobutyrate aminotransferase by this compound were not identified in the available research literature.

Enzyme Inhibition Studies

The investigation of a compound's ability to inhibit specific enzymes is a fundamental component of pharmacological research, providing insight into its potential mechanisms of action and therapeutic applications.

Phospholipases A2 (PLA2s) are a diverse family of enzymes that hydrolyze phospholipids to produce free fatty acids and lysophospholipids. nih.gov Group IVA cytosolic PLA2 (GIVA cPLA2) and Group VIA calcium-independent PLA2 (GVIA iPLA2) are particularly important in cellular signaling and inflammation. nih.govescholarship.org GIVA cPLA2 is a key initiator of the eicosanoid cascade, which produces inflammatory mediators escholarship.orgnih.gov, while GVIA iPLA2 has been implicated in various neurological disorders. nih.gov Consequently, the development of inhibitors for these enzymes is an active area of research. nih.govnih.gov Numerous synthetic inhibitors have been developed, including 2-oxoamides and polyfluoroalkyl ketones, with some demonstrating high potency and selectivity for these specific PLA2 enzymes. nih.govnih.gov However, a review of the scientific literature did not yield studies demonstrating that this compound functions as an inhibitor of GIVA cPLA2 or GVIA iPLA2.

Understanding the kinetic mechanism of enzyme inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—is essential for characterizing the behavior of an inhibitor. khanacademy.orgmdpi.com This analysis involves determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki), which quantify the enzyme's affinity for its substrate and the inhibitor's potency, respectively. nih.gov As the conducted research did not identify specific enzyme targets that are directly inhibited by this compound, no data on its kinetic mechanisms of enzyme inhibition are available.

Receptor Binding Profiling

Direct receptor binding profile studies specifically for this compound are not extensively detailed in the available scientific literature. The prevailing understanding is that its pharmacological activity is contingent upon its conversion to GABA nih.gov. Once hydrolyzed, the released GABA acts as an agonist at GABA receptors, primarily the ionotropic GABAA receptors and the metabotropic GABAB receptors. The agonist activity of the parent compound, GABA, at GABAA receptors leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibitory neurotransmission.

Research on various other esters of GABA supports the notion that their central nervous system effects are dependent on the release of GABA. For instance, studies on aliphatic and steroid esters of GABA have indicated that their pharmacological activity is linked to their capacity to release GABA through enzymatic hydrolysis after entering the central nervous system nih.gov.

In Vitro and In Vivo Pharmacological Evaluation

While specific and detailed pharmacological evaluations of this compound are limited, research on other GABA esters provides insight into the potential therapeutic activities of this class of compounds.

There is a lack of specific studies assessing the anticonvulsant activity of this compound. However, research into other, more complex GABA esters has shown promise in this area. For example, novel GABA esters synthesized with monocyclic terpenes have been evaluated for their anticonvulsant properties. In a pentylenetetrazole (PTZ)-induced convulsion model in mice, these esters demonstrated antiseizure effects mdpi.comresearchgate.net. The table below summarizes the findings for these related compounds.

Compound/TreatmentDoseAnticonvulsant EffectModel
Menthyl GABA ester175 mg/kg (oral)Maximum effect reached at 18 hours mdpi.comPTZ-induced convulsions in mice
Guaiacol GABA ester200 mg/kg (oral)Prolonged antiseizure action at 24 hours mdpi.comPTZ-induced convulsions in mice
Co-administration of Gidazepam (1 mg/kg) and GABA esters of l-menthol, thymol, and carvacrolVariousSynergistic seizure prevention effects mdpi.comPTZ-induced convulsions in mice

This data pertains to other GABA esters and is presented to illustrate the potential activities of this compound class.

Specific investigations into the antinociceptive properties of this compound are not well-documented. The rationale for its potential analgesic effect is based on its role as a GABA prodrug, which could supplement GABA levels in the central nervous system to manage conditions like central pain nih.govduke.edu.

Studies on other GABA esters have provided evidence of antinociceptive effects. For instance, GABA esters of l-menthol and thymol were found to produce antinociceptive effects and attenuate acute pain in an allyl isothiocyanate (AITC)-induced hyperalgesia model mdpi.comresearchgate.net. These findings suggest that enhancing GABAergic transmission through GABA esters could be a viable strategy for pain management.

Molecular Pathways and Cellular Mechanisms of Action

The primary molecular pathway and cellular mechanism of action attributed to this compound is its function as a prodrug for GABA nih.gov. Being more lipid-soluble than GABA, it is believed to cross the blood-brain barrier more readily. In the central nervous system, it is thought to be hydrolyzed by endogenous esterases, leading to an increase in the local concentration of GABA nih.govnih.gov.

The liberated GABA then activates its native receptors, GABAA and GABAB, initiating a cascade of downstream cellular events. The activation of GABAA receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The activation of GABAB receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, also resulting in an inhibitory effect on neuronal activity. Therefore, the molecular and cellular actions of this compound are largely considered to be the indirect result of increasing GABAergic neurotransmission.

Antimicrobial and Antifungal Activity of Derivatives

The modification of this compound at its amino and carboxyl groups has yielded a variety of derivatives with promising antimicrobial and antifungal properties. Researchers have explored the synthesis of novel compounds, such as Schiff bases, amides, and heterocyclic systems, to evaluate their efficacy against a spectrum of pathogenic microorganisms. These studies often involve the determination of minimum inhibitory concentrations (MIC) and zone of inhibition to quantify the antimicrobial and antifungal potency of the synthesized derivatives.

One area of investigation has been the synthesis of Schiff bases from derivatives of similar amino esters. For instance, a series of Schiff bases derived from 4-amino-N-[2-(diethylamino)ethyl]benzamide displayed notable activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. The activity of these compounds is influenced by the nature of the substituents on the aromatic ring.

Another study focused on the synthesis of 4-anilinocoumarin derivatives, which were evaluated for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Certain derivatives within this series exhibited significant inhibitory action against these bacterial strains.

Furthermore, research into 4-aminopiperidine derivatives has identified compounds with potent antifungal activity, particularly against Candida spp. and Aspergillus spp. mdpi.com. The mechanism of action for some of these derivatives is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane mdpi.com.

Investigations into ethyl 2-(quinolin-4-yl)-propanoates, synthesized from 4-hydroxyquinolines, have also demonstrated significant antimicrobial activity, notably against Helicobacter pylori.

The following tables summarize the findings from various studies on the antimicrobial and antifungal activities of derivatives related to this compound.

Table 1: Antibacterial Activity of 4-Anilinocoumarin Derivatives

CompoundTarget OrganismAverage Zone of Inhibition (mm)
4a'Staphylococcus aureus5.905 ± 1.011
Bacillus subtilis4.82 ± 0.042
4d'Staphylococcus aureus6.145 ± 1.138
Bacillus subtilis3.97 ± 0.014
4h'Staphylococcus aureus6.595 ± 0.021
Bacillus subtilis5.335 ± 0.021

Table 2: Antimicrobial Activity of a Procainamide-Tetraphenylborate Complex mdpi.com

Target OrganismActivity
Staphylococcus aureus ATCC 29213Good
Bacillus subtilis ATCC 10400Good
Candida albicans ATCC 10231Good
Escherichia coli ATCC 10418Weak
Pseudomonas aeruginosa ATCC 27853Weak

Table 3: Antifungal Activity of 4-Aminopiperidine Derivatives mdpi.com

CompoundTarget OrganismActivity
1-benzyl-N-dodecylpiperidin-4-amineCandida spp.Promising
Aspergillus spp.Promising
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp.Promising
Aspergillus spp.Promising

These findings underscore the potential of this compound as a scaffold for the development of novel antimicrobial and antifungal agents. Further research in this area could lead to the discovery of more potent and selective compounds with therapeutic applications.

Structure Activity Relationship Sar Investigations

Systematic Evaluation of Substituent Effects

The biological activity of ethyl 4-aminobutanoate analogs is profoundly influenced by the nature and position of various substituents. The primary goal of such chemical modifications is to optimize the molecule's lipophilicity for improved blood-brain barrier penetration and to modulate its susceptibility to enzymatic hydrolysis, which releases the active GABA molecule within the CNS.

Early investigations into GABA esters systematically varied the esterifying alcohol. Studies revealed that increasing the lipophilicity of the ester group generally enhances brain uptake. For instance, the uptake of steroid esters of GABA into the mouse brain was found to be significantly higher than that of GABA itself nih.gov. The cholesteryl ester of GABA, in particular, demonstrated a marked increase in brain penetration and a dose-dependent depression of general motor activity in rodents nih.gov. This effect was attributed to the high lipid solubility conferred by the cholesteryl moiety, facilitating passage into the CNS.

Conversely, not all lipophilic esters translate to enhanced pharmacological activity. The 1-butyl and linolenyl esters of GABA, despite increased brain uptake compared to GABA, were found to be inactive in depressing motor activity nih.gov. This highlights a crucial aspect of the SAR: the rate of hydrolysis of the ester bond within the CNS. For a GABA ester to be an effective prodrug, it must not only reach the brain but also be efficiently cleaved by brain esterases to release GABA. The inactivity of some esters suggests that they may be poor substrates for the relevant CNS enzymes.

Further systematic evaluations have explored substitutions on the aminobutanoate backbone and the amino group. For example, a series of 4-(2-acetoxybenzoylamino) butyramide derivatives, synthesized from GABA, displayed potent antiepileptic activities in preliminary in vitro tests nih.gov. This suggests that acylation of the amino group can lead to compounds with significant biological effects, likely through mechanisms that may involve interaction with GABA receptors or related targets.

The table below summarizes the impact of different ester substituents on the brain uptake of GABA.

Ester MoietyRelative Brain Uptake Increase (compared to GABA)Reference
9,12,15-octadecatrienyl (linolenyl)2-fold nih.gov
3-cholesteryl25-fold nih.gov
1-butyl74-fold nih.gov
Dexamethasone81-fold nih.gov

Impact of Stereochemical Configuration on Biological Activity

While this compound is an achiral molecule, the introduction of substituents on the butanoate chain can create chiral centers, leading to stereoisomers. The stereochemical configuration of these chiral analogs can have a profound impact on their biological activity. This is a well-established principle in pharmacology, where enantiomers of a chiral drug can exhibit significantly different potencies, metabolic profiles, and toxicities.

The biological activity of β-substituted GABA derivatives, for instance, is highly dependent on their absolute configuration nih.gov. For many of these compounds, one enantiomer is considerably more active than the other. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. The binding site of a receptor is itself chiral, and thus, it can differentiate between the enantiomers of a chiral ligand, with one enantiomer typically having a much better fit and, consequently, higher affinity and efficacy.

The synthesis of enantiomerically pure GABA derivatives is a significant area of research. Asymmetric synthesis methods are employed to produce a single, desired enantiomer, thereby avoiding the potential for inactive or even harmful effects from the other enantiomer in a racemic mixture ethz.ch. The development of stereoselective synthetic routes allows for the precise investigation of how the spatial arrangement of functional groups influences the interaction with biological targets.

For example, in the development of flavanone derivatives, which are valuable precursors in drug synthesis, enzyme-catalyzed intramolecular C(sp3)–H activation has been used for the stereoselective construction of chiral compounds. Through directed evolution of the enzyme catalyst, high yields and excellent enantiomeric excess of the desired product have been achieved rsc.org. This highlights the importance and feasibility of obtaining stereochemically pure compounds for pharmacological evaluation.

Correlation between Chemical Structure and Pharmacological Efficacy

The pharmacological efficacy of this compound and its analogs is a direct consequence of their chemical structure, which governs their pharmacokinetic and pharmacodynamic properties. The overarching principle for these GABA esters acting as CNS prodrugs is the balance between lipophilicity and the rate of hydrolysis.

Studies on various aliphatic and steroid esters of GABA have demonstrated that pharmacological activity is contingent upon both their ability to enter the CNS and their capacity to be enzymatically hydrolyzed to release GABA nih.gov. The lipid solubility of the ester, often quantified by the octanol/water partition coefficient, is a key determinant of brain penetration. However, as previously noted, high lipophilicity alone does not guarantee efficacy. The ester must also be a suitable substrate for brain esterases.

The cholesteryl ester of GABA serves as a prime example of a successful correlation between structure and efficacy. Its highly lipophilic nature facilitates significant brain uptake, and its subsequent hydrolysis in the CNS releases GABA, leading to a measurable pharmacological effect (depression of motor activity) nih.gov. In contrast, other esters with high brain uptake but no observed activity likely fail at the hydrolysis step, rendering them ineffective as GABA prodrugs.

Quantitative structure-activity relationship (QSAR) models are powerful tools used to correlate chemical structure with biological activity. These models use statistical methods to relate physicochemical properties of molecules (descriptors) to their pharmacological effects. For derivatives of GABA, QSAR studies have been employed to predict their binding affinity to GABA-A receptors and to identify key structural features required for antagonist activity youtube.comnih.gov. For instance, in a series of aminopyridazine derivatives of GABA, it was determined that a GABA moiety with a positive charge is crucial for optimal recognition by the GABA-A receptor nih.gov.

The table below illustrates the relationship between the ester type, brain uptake, and observed pharmacological activity for a selection of GABA esters.

GABA EsterBrain Uptake EnhancementPharmacological Activity (Motor Depression)Reference
1-Butyl esterHighInactive nih.gov
Linolenyl esterModerateInactive nih.gov
Cholesteryl esterHighActive nih.gov
Dexamethasone esterVery HighInactive nih.gov

This data underscores the complex interplay between the chemical structure of these prodrugs and their ultimate pharmacological efficacy, which is not solely dependent on their ability to reach the target organ but also on their metabolic activation within it.

Advanced Applications and Future Research Directions

Prodrug Design and Biopharmaceutical Enhancement

The inherent properties of GABA, such as its high polarity and low lipophilicity, restrict its ability to cross the blood-brain barrier (BBB), thereby limiting its therapeutic efficacy when administered systemically. mdpi.com Prodrug strategies involving the esterification of GABA, such as in Ethyl 4-aminobutanoate, represent a promising approach to overcome these pharmacokinetic hurdles.

Research into various GABA esters has demonstrated the potential of this approach. For instance, lipid esters of GABA have shown significantly increased brain uptake compared to GABA itself. mdpi.com Studies on aliphatic and steroid esters of GABA have also confirmed that esterification can lead to a substantial increase in brain penetration. nih.gov The underlying principle is that the more lipophilic ester prodrug can traverse the lipid-rich endothelial cells of the BBB, after which it is expected to be hydrolyzed back to the active GABA molecule within the central nervous system. enamine.netnih.gov

Table 1: Comparison of Physicochemical Properties and Brain Uptake of GABA and its Ester Prodrugs
CompoundLogP (Octanol/Water)Blood-Brain Barrier PermeabilityRationale for Pharmacokinetic Improvement
GABA (gamma-aminobutyric acid)LowPoorHigh polarity due to zwitterionic nature at physiological pH. enamine.netnih.gov
This compoundIncreasedEnhanced (Predicted)Esterification masks the polar carboxylic acid group, increasing lipophilicity for better membrane transport.
Lipid Esters of GABASignificantly IncreasedSignificantly EnhancedLarge lipid promoieties dramatically increase lipophilicity, leading to greater brain uptake. mdpi.com
Steroid Esters of GABASignificantly IncreasedSignificantly EnhancedSteroid carriers enhance lipophilicity and may utilize endogenous transport mechanisms. nih.gov

The successful application of an ester-based prodrug strategy hinges on the efficient in vivo conversion of the prodrug back to its active parent drug. In the case of this compound, this activation is primarily mediated by esterase enzymes, which are ubiquitously present in the body, including the brain. napier.ac.uk These enzymes catalyze the hydrolysis of the ester bond, releasing GABA and ethanol.

The rate of this enzymatic hydrolysis is a critical factor in the design of effective prodrugs. A prodrug must be stable enough to reach its target site (e.g., the central nervous system) before significant hydrolysis occurs in the systemic circulation. However, once at the target, it should be rapidly converted to the active drug to elicit the desired therapeutic effect. The susceptibility of the ester bond in this compound to enzymatic cleavage is a key determinant of its potential efficacy as a GABA prodrug.

Studies with various GABA prodrugs have confirmed that enzymatic hydrolysis is a viable mechanism for drug release within the brain. For example, some potential GABA prodrugs have been shown to undergo enzymatic hydrolysis in mouse plasma. napier.ac.uk The enzymatic release of GABA from its ester prodrugs within the central nervous system is expected to lead to a localized increase in GABA concentrations, thereby potentiating its inhibitory neurotransmitter functions.

Development of Novel Derivatives for Targeted Therapeutic Interventions

Beyond its role as a simple prodrug, the chemical scaffold of this compound can be further modified to develop novel derivatives with enhanced therapeutic properties and targeted actions. The development of GABA analogues and derivatives is a key strategy to address the limitations of GABA itself and to create new treatments for a range of neurological and psychiatric disorders. mdpi.com

The goal of creating derivatives is often to improve upon the parent molecule's affinity and selectivity for specific GABA receptor subtypes (GABA-A and GABA-B), or to modulate the activity of GABA-metabolizing enzymes. By strategically adding or modifying functional groups on the this compound molecule, it is possible to design compounds that interact more specifically with biological targets, potentially leading to improved efficacy and reduced side effects.

For instance, derivatives could be designed to target specific GABA transporters, thereby influencing the synaptic concentration of GABA. Alternatively, modifications could be made to enhance the interaction with specific allosteric binding sites on GABA receptors, leading to more potent and selective modulation of receptor activity. The development of such targeted derivatives is an active area of research in medicinal chemistry, with the aim of producing the next generation of GABAergic therapeutics for conditions such as epilepsy, anxiety, and neuropathic pain. researchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive process. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in drug discovery, enabling the rapid and cost-effective identification and optimization of new drug candidates. These computational tools can be powerfully applied to the discovery of novel derivatives of this compound and other GABAergic compounds.

AI and ML algorithms can analyze vast datasets of chemical structures and their biological activities to identify novel structure-activity relationships (SAR). This information can then be used to predict the biological activity of virtual compounds, allowing for the in silico screening of massive chemical libraries to identify promising candidates for synthesis and testing. For example, computational models can be used to predict the binding affinity of a series of this compound derivatives to different GABA receptor subtypes.

Furthermore, generative AI models can design entirely new molecules with desired properties from scratch. By providing the model with a set of desired parameters (e.g., high affinity for a specific receptor, good BBB permeability, low predicted toxicity), the AI can generate novel chemical structures that are likely to meet these criteria. This approach has the potential to dramatically accelerate the discovery of new drug candidates and reduce the reliance on traditional, and often serendipitous, drug discovery methods. The application of these in silico techniques is becoming increasingly prevalent in the design of novel central nervous system drugs, including those targeting the GABAergic system.

Table 2: Application of AI and Machine Learning in the Discovery of this compound Derivatives
AI/ML ApplicationDescriptionPotential Impact on this compound Research
Virtual ScreeningHigh-throughput computational screening of large compound libraries to identify molecules with a high probability of binding to a specific biological target.Rapid identification of novel this compound derivatives with predicted activity at GABA receptors or transporters.
Quantitative Structure-Activity Relationship (QSAR) ModelingDevelopment of mathematical models that correlate the chemical structure of a compound with its biological activity.Prediction of the therapeutic efficacy and potential side effects of new derivatives based on their molecular structure.
De Novo Drug DesignUse of generative models to create novel molecular structures with optimized properties for a specific therapeutic target.Generation of completely new chemical entities based on the this compound scaffold with enhanced potency, selectivity, and pharmacokinetic properties.
ADMET PredictionComputational prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.Early-stage filtering of derivative candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures in drug development.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-aminobutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-aminobutanoic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux. Key parameters include catalyst concentration (1–5 mol%), reaction temperature (60–80°C), and solvent selection (e.g., toluene for azeotropic water removal). Post-synthesis purification involves distillation or crystallization. Comparative studies with analogs like methyl or tert-butyl esters highlight that the ethyl group balances reactivity and steric hindrance, favoring moderate reaction rates and stability .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard. GC-MS parameters include DB-Wax columns (30 m length, 0.25 mm ID) with helium carrier gas and a temperature gradient (50°C to 250°C at 10°C/min) for resolving impurities . 1^1H NMR (400 MHz, CDCl3_3) shows characteristic peaks: δ 1.25 (t, 3H, -CH2_2CH3_3), δ 2.35 (m, 2H, -CH2_2-COO), and δ 3.05 (t, 2H, -NH2_2-CH2_2-). Purity ≥98% is achievable via these methods .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight containers at 4°C under anhydrous conditions. For long-term stability (>6 months), keep at -20°C in desiccated environments. Avoid exposure to moisture or acidic/basic conditions to prevent hydrolysis to 4-aminobutanoic acid .

Advanced Research Questions

Q. How does this compound interact with metabolic pathways like GABA degradation, and what experimental models validate these interactions?

this compound is metabolized to γ-aminobutyric acid (GABA) via esterases, linking it to GABAergic signaling. In vitro assays using hepatic microsomes and in vivo murine models demonstrate its conversion to GABA, which modulates insulin secretion and immune traits (e.g., CD21 expression in B cells). Conflicting data arise when comparing degradation pathways (e.g., "PWY-5022" in gut microbiota vs. neuronal systems), necessitating cross-validation using isotopic tracing or CRISPR-edited cell lines .

Q. What role does this compound play in nucleophilic aromatic substitution (SNAr) reactions?

In SNAr reactions (e.g., with 2,4,6-trichloropyrimidine), this compound acts as an amine nucleophile. Kinetic studies show reaction efficiency depends on solvent polarity (DMF > THF), temperature (70–90°C), and substituent electronic effects. Computational modeling (DFT or QSAR) predicts regioselectivity, validated via HPLC analysis of product ratios .

Q. How can researchers resolve contradictions in data regarding this compound’s immunomodulatory vs. neuroactive effects?

Discrepancies arise from model-specific outcomes (e.g., peripheral immune cells vs. CNS studies). To address this, use co-culture systems (e.g., neuron-immune cell interactions) and multi-omics approaches (transcriptomics/metabolomics). For example, in silico pathway analysis (KEGG/Reactome) identifies context-dependent GABA-shunt regulation, reconciling immune-metabolic crosstalk .

Q. What computational tools are effective for modeling this compound’s reaction kinetics and metabolic flux?

Automated kinetic modeling platforms (e.g., COPASI) integrate experimental data (HPLC, MS) to discriminate reaction mechanisms. For metabolic flux analysis, tools like METRAN (isotopomer modeling) or Genome-scale Metabolic Models (GEMs) quantify pathway contributions. Case studies demonstrate >90% accuracy in predicting SNAr kinetics and GABA degradation rates .

Q. How does the hydrochloride salt form of this compound differ from the free base in research applications?

The hydrochloride salt (C6_6H14_{14}ClNO2_2) enhances solubility in aqueous buffers, making it preferable for in vitro assays. However, it may introduce chloride interference in ion-sensitive experiments. Comparative studies using LC-MS show identical metabolic profiles for both forms, but the free base is preferred for organic-phase reactions .

Q. What safety protocols are critical when handling this compound in pharmacological studies?

Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Acute toxicity (LD50_{50} in rodents: 500–800 mg/kg) necessitates dose optimization via tiered testing (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Storage compliance with GHS guidelines (flammability class III) is mandatory .

Methodological Notes

  • Data Presentation : Use error bars (SD/SEM) and statistical tests (ANOVA, t-test) for reproducibility. Include raw data in appendices per IB guidelines .
  • Contradiction Analysis : Compare in vitro vs. in vivo results using Bland-Altman plots or meta-analysis tools (RevMan) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.